molecular formula C14H20N4O3S2 B3164448 3-((((4-amino-2-methylpyrimidin-5-yl)methyl)carbamothioyl)thio)-4-oxopentyl acetate CAS No. 89285-03-0

3-((((4-amino-2-methylpyrimidin-5-yl)methyl)carbamothioyl)thio)-4-oxopentyl acetate

Cat. No.: B3164448
CAS No.: 89285-03-0
M. Wt: 356.5 g/mol
InChI Key: KGQSETSDUBYCAU-UHFFFAOYSA-N
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Description

3-((((4-amino-2-methylpyrimidin-5-yl)methyl)carbamothioyl)thio)-4-oxopentyl acetate is a complex organic compound that features a pyrimidine ring substituted with an amino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((((4-amino-2-methylpyrimidin-5-yl)methyl)carbamothioyl)thio)-4-oxopentyl acetate typically involves multiple steps. The initial step often includes the formation of the pyrimidine ring, followed by the introduction of the amino and methyl groups. Subsequent steps involve the formation of the carbamothioyl and thio groups, and finally, the acetylation to form the acetate ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact conditions can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

3-((((4-amino-2-methylpyrimidin-5-yl)methyl)carbamothioyl)thio)-4-oxopentyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thio groups to thiols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

3-((((4-amino-2-methylpyrimidin-5-yl)methyl)carbamothioyl)thio)-4-oxopentyl acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((((4-amino-2-methylpyrimidin-5-yl)methyl)carbamothioyl)thio)-4-oxopentyl acetate involves its interaction with specific molecular targets. The amino and thio groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((((4-amino-2-methylpyrimidin-5-yl)methyl)carbamothioyl)thio)-4-oxopentyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[3-[(4-amino-2-methylpyrimidin-5-yl)methylcarbamothioylsulfanyl]-4-oxopentyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3S2/c1-8(19)12(4-5-21-10(3)20)23-14(22)17-7-11-6-16-9(2)18-13(11)15/h6,12H,4-5,7H2,1-3H3,(H,17,22)(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQSETSDUBYCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)CNC(=S)SC(CCOC(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601110943
Record name Carbamodithioic acid, [(4-amino-2-methyl-5-pyrimidinyl)methyl]-, 1-[2-(acetyloxy)ethyl]-2-oxopropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601110943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89285-03-0
Record name Carbamodithioic acid, [(4-amino-2-methyl-5-pyrimidinyl)methyl]-, 1-[2-(acetyloxy)ethyl]-2-oxopropyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89285-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3RS)-3-((((4-Amino-2-methylpyrimidin-5-yl)methyl)thiocarbamoyl)sulfanyl)-4-oxopentyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089285030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamodithioic acid, [(4-amino-2-methyl-5-pyrimidinyl)methyl]-, 1-[2-(acetyloxy)ethyl]-2-oxopropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601110943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-(acetoxy)ethyl]-2-oxopropyl [(4-amino-2-methyl-5-pyrimidinyl)methyl]dithiocarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.081.321
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (3RS)-3-((((4-AMINO-2-METHYLPYRIMIDIN-5-YL)METHYL)THIOCARBAMOYL)SULFANYL)-4-OXOPENTYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH3NPS1GNI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-((((4-amino-2-methylpyrimidin-5-yl)methyl)carbamothioyl)thio)-4-oxopentyl acetate
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3-((((4-amino-2-methylpyrimidin-5-yl)methyl)carbamothioyl)thio)-4-oxopentyl acetate
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3-((((4-amino-2-methylpyrimidin-5-yl)methyl)carbamothioyl)thio)-4-oxopentyl acetate
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3-((((4-amino-2-methylpyrimidin-5-yl)methyl)carbamothioyl)thio)-4-oxopentyl acetate
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3-((((4-amino-2-methylpyrimidin-5-yl)methyl)carbamothioyl)thio)-4-oxopentyl acetate
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3-((((4-amino-2-methylpyrimidin-5-yl)methyl)carbamothioyl)thio)-4-oxopentyl acetate

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